tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate
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Overview
Description
tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate: is a specialized organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The presence of the tert-butyl and trimethylsilyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have been found to inhibit Protein Disulfide Isomerase (PDIA1), an enzyme that plays a crucial role in protein folding .
Mode of Action
The aziridine ring in the compound is highly reactive due to its strain energy, which promotes its reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . It is speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .
Biochemical Pathways
The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can affect the protein folding process . PDIA1 is an enzyme that corrects the 3D structure of native proteins synthesized in the endoplasmic reticulum . Inhibition of PDIA1 can disrupt the protein folding process, potentially leading to the accumulation of misfolded proteins .
Result of Action
The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can potentially lead to the accumulation of misfolded proteins . This can disrupt cellular functions and potentially lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl aziridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sensitive aziridine ring. The general reaction scheme is as follows:
tert-Butyl aziridine-2-carboxylate+Trimethylsilyl chloride→tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the aziridine ring can yield amines, which can be further functionalized for various applications.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Nucleophilic Ring Opening: Substituted amines, ethers, and thioethers.
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Scientific Research Applications
Chemistry: tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate is used as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, aziridine derivatives are studied for their potential as enzyme inhibitors and anticancer agents. The unique structure of this compound allows for the exploration of new bioactive compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in industrial applications.
Comparison with Similar Compounds
- tert-Butyl aziridine-2-carboxylate
- Trimethylsilyl aziridine
- tert-Butyl 1-(trimethylsilyl)azetidine-2-carboxylate
Comparison: tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide steric hindrance and electronic effects that influence its reactivity. Compared to tert-butyl aziridine-2-carboxylate, the trimethylsilyl group enhances the stability and reactivity of the compound. Trimethylsilyl aziridine lacks the carboxylate functionality, making it less versatile in certain reactions. tert-Butyl 1-(trimethylsilyl)azetidine-2-carboxylate, with a four-membered ring, exhibits different reactivity and stability compared to the three-membered aziridine ring.
Properties
IUPAC Name |
tert-butyl 1-trimethylsilylaziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)13-9(12)8-7-11(8)14(4,5)6/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFGFGJUAFNHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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